Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
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Overview
Description
Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound with the molecular formula C10H13ClO3. This compound is characterized by its unique spiro structure, which includes a bicyclo[4.1.0]heptane ring system fused to an oxirane ring. The presence of a chlorine atom and a carboxylate ester group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps. One common method includes the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Cold-chain transportation is often necessary to maintain the stability of the compound during storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiro structure and functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the oxirane ring and chlorine atom.
Uniqueness
The uniqueness of Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate lies in its specific combination of a spiro structure, chlorine atom, and carboxylate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H13ClO3 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 2'-chlorospiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H13ClO3/c1-13-8(12)10(11)9(14-10)4-2-3-6-5-7(6)9/h6-7H,2-5H2,1H3 |
InChI Key |
OXQGPPZKSVTRFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCC3C2C3)Cl |
Origin of Product |
United States |
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